molecular formula C12H8F3N3O B1337445 3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile CAS No. 209919-64-2

3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1337445
M. Wt: 267.21 g/mol
InChI Key: YFWXWRNUCHZCQM-UHFFFAOYSA-N
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Description

Trifluorotoluene is an organic compound with the formula of C6H5CF3. This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .


Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Trifluorotoluene, for example, has a variety of niche uses. It is similar to dichloromethane in standard acylation, tosylation, and silylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various laboratory techniques. For example, trifluorotoluene has a boiling point of 103.46 °C, a density of 1.19 g/mL at 20 °C, and is soluble in ether, benzene, ethanol, and acetone .

Scientific Research Applications

Acid-catalyzed Reactions

Research demonstrates the potential of 3-(hydroxymethyl) pyrazolo derivatives in acid-catalyzed reactions. These compounds, when treated with trifluoroacetic acid, form distinct chemical structures depending on the acid concentration, indicating their reactivity and usefulness in synthetic chemistry (Miki et al., 2009).

Synthesis of Pyrazolylbenzenesulfonamides

A study focused on the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, including 3-aryl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl derivatives, for potential use in pathological pain models. This research highlights the chemical versatility and potential therapeutic applications of these compounds (Lobo et al., 2015).

Celecoxib Derivatives

Celecoxib derivatives containing the 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety have been synthesized and characterized. These derivatives show promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, demonstrating the compound's potential in medicinal chemistry (Küçükgüzel et al., 2013).

Determination of pKa Values by 19F NMR Spectroscopy

The trifluoromethyl group in pyrazoles allows for the determination of pKa values using 19F NMR spectroscopy, indicating their utility in analytical chemistry, especially for pH measurement in biological media (Jones et al., 1996).

Synthesis of 1,5-Disubstituted-1H-Pyrazoles

Research into the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles with differentiated 3,4-dicarboxylic acid esters via Suzuki coupling highlights the compound's applicability in complex organic syntheses (Dragovich et al., 2007).

Chelating Macrobicycles

Tris(pyrazol-1-yl)methane and -ethane derivatives, including those with benzonitrile groups, have been synthesized and used to prepare chelating macrobicycles. This indicates their potential use in the development of new ligands for coordination chemistry (Wang et al., 2009).

Synthesis of Novel Pyrazole Derivatives

The synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been studied for their potential in suppressing lung cancer cell growth, demonstrating the compound's potential in cancer research (Zheng et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, trifluorotoluene has a flash point of 12 °C, indicating that it is highly flammable .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, trifluorotoluene is being explored as a low toxicity alternative to dichloromethane .

properties

IUPAC Name

3-[5-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)11-5-10(7-19)18(17-11)9-3-1-2-8(4-9)6-16/h1-5,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWXWRNUCHZCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

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